3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of methoxy, thiazole, thiophene, and benzenesulfonamide groups
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . Similarly, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, and antimicrobial properties .
Biochemical Pathways
It’s known that indole and thiazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the known biological activities of indole and thiazole derivatives, it can be inferred that this compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone under acidic conditions.
Introduction of the Thiophene Group: The thiophene group is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine.
Methoxylation: The methoxy group is introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: The compound can be used to study various biological processes and pathways, given its potential interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiophene Derivatives:
Uniqueness
3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c1-11-15(23-16(18-11)14-7-4-8-22-14)10-17-24(19,20)13-6-3-5-12(9-13)21-2/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXNUQMBISHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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